hafnium phosphide
Description
Hafnium phosphide (HfP) is a binary inorganic compound composed of hafnium (Hf) and phosphorus (P) with the chemical formula HfP. HfP is synthesized via high-temperature solid-state reactions or organometallic precursor routes, such as deprotonation of multidentate phosphide ligands in the presence of hafnium halides . Key physical properties include a theoretical density of 9.78 g/cm³ and a molecular weight of 209.46 g/mol . Applications of HfP are emerging in electrochemical catalysis, particularly in oxygen evolution and reduction reactions when bonded with reduced graphene oxide (rGO) .
Properties
CAS No. |
12325-59-6 |
|---|---|
Molecular Formula |
Hf3P4 |
Molecular Weight |
659.365044 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of HfP and Related Compounds
| Compound | Structure | Density (g/cm³) | Bandgap (eV) | Notable Properties | Applications |
|---|---|---|---|---|---|
| HfP | Cubic (inferred) | 9.78 | N/A | High density, electrochemical activity | Catalysis, materials science |
| ZrP | Binuclear clusters | ~6.5 (estimated) | N/A | Bridging phosphide/hydride ligands | Coordination chemistry, catalysis |
| HfN | Th₃P₄-type cubic | ~14.1 | Metallic | Extreme hardness, high thermal stability | Coatings, high-pressure materials |
| HfS₂ | Layered hexagonal | ~6.1 | ~1.5–2.0 | Semiconducting, catalytic bifunctionality | Electrochemical catalysts |
| InP | Zinc blende | 4.81 | ~1.34 | Direct bandgap, defect-tolerant | Optoelectronics, solar cells |
| AlP | Zinc blende | 2.85 | ~2.45 | Wide bandgap, toxic decomposition products | Semiconductors, pesticides |
Key Findings:
- HfP vs. ZrP : Both HfP and zirconium phosphide (ZrP) form phosphide complexes, but ZrP exhibits binuclear structures with bridging hydrides, as seen in [Zr₂Cl₅HL₂] complexes . HfP’s higher density (9.78 vs. ~6.5 g/cm³ for ZrP) reflects hafnium’s larger atomic mass and tighter packing.
- HfP vs. HfN : Hafnium nitride (HfN) adopts a Th₃P₄-type cubic structure under high pressure, contrasting with HfP’s simpler cubic arrangement . HfN is metallic, whereas HfP’s electronic properties are less studied but inferred to be semimetallic or semiconducting.
- HfP vs. HfS₂: Hafnium disulfide (HfS₂) has a layered structure and lower density, enabling applications in flexible electronics. HfP/rGO composites outperform HfS₂ in oxygen reduction reactions, with lower overpotentials in alkaline electrolytes .
- HfP vs. InP/AlP : Indium phosphide (InP) and aluminum phosphide (AlP) are conventional semiconductors. InP’s direct bandgap (1.34 eV) suits optoelectronics, while AlP’s toxicity limits its use despite its wide bandgap (2.45 eV) .
Functional Performance
- Electrochemical Catalysis: HfP/rGO hybrids exhibit a lower overpotential (−320 mV at 10 mA/cm²) for oxygen evolution compared to HfS₂/rGO (−350 mV), attributed to enhanced charge transfer kinetics .
- Thermal Stability : HfN maintains structural integrity up to 2000°C, whereas HfP’s stability under extreme temperatures remains uncharacterized .
Q & A
Q. What synthesis methods are recommended for producing high-purity hafnium phosphide (HfP), and how do purity levels impact experimental outcomes?
this compound is typically synthesized via solid-state reactions or chemical vapor deposition (CVD). For solid-state methods, stoichiometric mixtures of hafnium and phosphorus precursors are heated under inert atmospheres (e.g., argon) at temperatures exceeding 800°C to ensure phase purity . CVD allows precise control over stoichiometry and crystallinity by using volatile precursors like hafnium chloride (HfCl₄) and phosphine (PH₃) under controlled gas flow rates . Purity ≥99.99% is critical for reproducible electronic and structural studies, as impurities (e.g., oxygen or carbon) can alter bandgap measurements or catalytic activity .
Q. Which characterization techniques are essential for validating this compound’s structural and electronic properties?
X-ray diffraction (XRD) and scanning electron microscopy (SEM) are foundational for structural analysis. XRD confirms phase purity and crystallinity (e.g., distinguishing HfP from HfP₂ or Hf₃P phases), while SEM reveals grain boundaries and surface morphology . Advanced techniques like X-ray photoelectron spectroscopy (XPS) identify surface oxidation states, and Hall-effect measurements quantify carrier mobility, critical for semiconductor applications .
Q. How does this compound’s purity affect its thermal stability and electronic performance?
Impurities like oxygen (>0.01%) degrade thermal stability by forming hafnium oxide (HfO₂) at grain boundaries, which disrupts electrical conductivity . High-purity HfP (≥99.99%) exhibits a consistent bandgap (~1.8 eV) and thermal stability up to 1000°C in inert environments, making it suitable for high-temperature semiconductor applications .
Advanced Research Questions
Q. How can discrepancies in this compound’s reported bandgap values (1.5–eV) be resolved methodologically?
Bandgap variations arise from differences in synthesis conditions (e.g., stoichiometry deviations) and measurement techniques. For example, optical absorption spectra may overestimate the bandgap due to excitonic effects, while density functional theory (DFT) calculations require precise lattice parameters . To resolve contradictions:
Q. What experimental designs are optimal for evaluating this compound’s osseointegration potential in biomedical applications?
Adopt the PICO framework (Problem, Intervention, Comparison, Outcomes):
- Intervention: Implant HfP-coated substrates in vivo (e.g., rodent models).
- Comparison: Benchmark against titanium (Ti) or hydroxyapatite (HA).
- Outcomes: Quantify bone-implant contact (BIC) via histomorphometry and assess inflammatory response via cytokine profiling .
Q. How does this compound behave under extreme environments (e.g., nuclear reactors)?
HfP’s neutron absorption cross-section (comparable to elemental hafnium) makes it a candidate for control rod coatings. Stability tests under neutron irradiation (e.g., at 10¹⁴ n/cm²) show minimal lattice distortion due to its covalent bonding structure . Post-irradiation analysis requires synchrotron XRD to detect sub-ångström structural changes .
Q. What strategies address contradictory data on this compound’s catalytic activity in hydrogen evolution reactions (HER)?
Contradictions stem from surface defects and dopant effects. Methodological solutions:
- Use atomically flat HfP substrates to minimize defect-driven variability.
- Dope with transition metals (e.g., Ni) and quantify activity via Tafel slopes and electrochemical impedance spectroscopy (EIS) .
Q. How does this compound integrate into advanced semiconductor heterostructures (e.g., with InGaAs or HfO₂)?
In gate stacks, HfP acts as a barrier layer between HfO₂ and InGaAs channels to reduce interface traps. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
